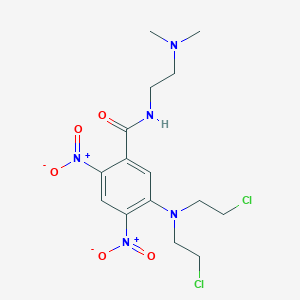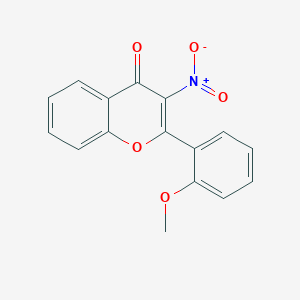
2-(2-Methoxyphenyl)-3-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-3-nitrochromen-4-one, also known as MNRC, is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. MNRC has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one involves the modulation of various signaling pathways. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one also inhibits the MAPK/ERK pathway, which regulates cell growth and differentiation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating these pathways.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biochemical and physiological effects. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one inhibits the production of pro-inflammatory cytokines and oxidative stress, which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several advantages and limitations for lab experiments. One of the advantages of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its potent anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for cancer treatment. However, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has some limitations, including its low solubility in water and its potential toxicity in vivo. These limitations need to be addressed to further explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
Orientations Futures
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several potential future directions for scientific research. One of the future directions is the development of more efficient synthesis methods for 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The current synthesis method involves several steps and requires a large amount of starting materials. Developing a more efficient synthesis method can increase the yield and purity of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Another future direction is the evaluation of the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Understanding the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is crucial for its potential clinical applications. Additionally, exploring the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in other diseases, including neurodegenerative disorders, is another future direction for scientific research.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is a promising chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research is needed to explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde and nitroethane in the presence of a base. The resulting product is then subjected to cyclization using acetic anhydride and a catalytic amount of sulfuric acid to yield 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The purity of the synthesized 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be increased through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Propriétés
Numéro CAS |
143468-20-6 |
|---|---|
Nom du produit |
2-(2-Methoxyphenyl)-3-nitrochromen-4-one |
Formule moléculaire |
C16H11NO5 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-8-4-3-7-11(12)16-14(17(19)20)15(18)10-6-2-5-9-13(10)22-16/h2-9H,1H3 |
Clé InChI |
UBHSVZAIXCJAQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Synonymes |
4H-1-Benzopyran-4-one,2-(2-methoxyphenyl)-3-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




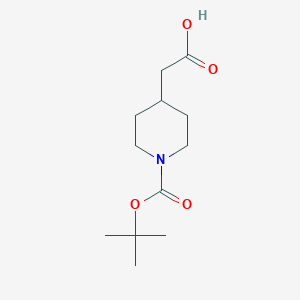

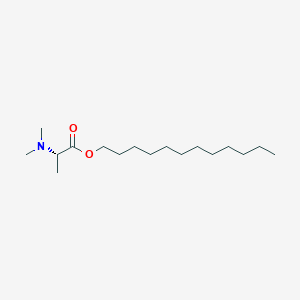
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
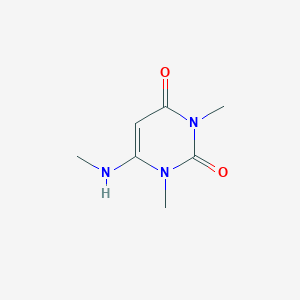

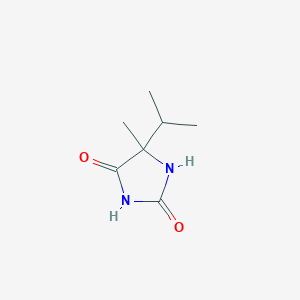

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)

![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)

